N,1-Diphenyl-1H-indol-4-amine
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Overview
Description
N,1-Diphenyl-1H-indol-4-amine is a compound that features an indole ring system substituted with phenyl groups. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Diphenyl-1H-indol-4-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for high yield and purity. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,1-Diphenyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,1-Diphenyl-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-Diphenyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N,1-Diphenyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl groups enhance its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H16N2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
N,1-diphenylindol-4-amine |
InChI |
InChI=1S/C20H16N2/c1-3-8-16(9-4-1)21-19-12-7-13-20-18(19)14-15-22(20)17-10-5-2-6-11-17/h1-15,21H |
InChI Key |
SZLRIVFSQVYDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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